1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate
Description
The compound 1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate is a highly complex molecule featuring:
- Multiple stereospecific amino acid residues: Including (2S,3S)-2-amino-3-methylpentanoic acid and (2S)-2-amino-3-hydroxypropanoyl (serine-derived) moieties .
Properties
CAS No. |
90119-88-3 |
|---|---|
Molecular Formula |
C25H45N6O13P |
Molecular Weight |
668.6 g/mol |
IUPAC Name |
1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H45N6O13P/c1-5-12(3)19(28)23(37)31-20(13(4)6-2)25(39)43-24(38)16(8-10-18(34)44-45(40,41)42)30-22(36)15(7-9-17(27)33)29-21(35)14(26)11-32/h12-16,19-20,32H,5-11,26,28H2,1-4H3,(H2,27,33)(H,29,35)(H,30,36)(H,31,37)(H2,40,41,42)/t12-,13-,14-,15-,16-,19-,20-/m0/s1 |
InChI Key |
HYZKMTKXJALNPM-NKURYSMOSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)OC(=O)C(CCC(=O)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)OC(=O)[C@H](CCC(=O)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)OC(=O)C(CCC(=O)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N)N |
Appearance |
Solid powder |
Other CAS No. |
90119-88-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alphostatin; |
Origin of Product |
United States |
Biological Activity
The compound 1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[[2S]-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate is a complex peptide derivative with potential biological significance. Understanding its biological activity involves exploring its interactions at the molecular level, its effects on various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising multiple amino acids and phosphonate groups, which may influence its biological functions. The molecular formula and weight are essential for understanding its reactivity and interactions:
- Molecular Formula : C27H46N6O10P
- Molecular Weight : 598.67 g/mol
Structural Components
- Amino Acids : The compound includes several amino acids such as 2-amino-3-methylpentanoic acid and 3-hydroxypropanoyl.
- Phosphonate Group : The presence of a phosphonate group indicates potential interactions with various biological molecules, particularly in signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Cytokine Modulation : It has been observed to influence cytokine production, which plays a crucial role in immune responses.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Cytokine Production : A study indicated that related compounds could induce host inflammatory cytokine production independently of proteolytic activity, suggesting a role in modulating immune responses .
- Antimicrobial Effects : Research has demonstrated that certain derivatives can act on human hemoglobin to generate antimicrobial peptides, enhancing their effectiveness against competing microorganisms .
- Cancer Research : Investigations into similar peptide structures have revealed their involvement in cancer metastasis through modulation of growth factors like hepatocyte growth factor (HGF), indicating a potential role in cancer therapy .
Comparative Analysis of Related Compounds
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's structure suggests potential use as a drug candidate due to its ability to interact with biological systems through peptide bonds. Its phosphonate group may enhance bioavailability and stability in vivo, making it suitable for drug formulation targeting specific diseases such as cancer and metabolic disorders.
- Antibody Drug Conjugates (ADCs) :
Biotechnological Applications
-
Enzyme Substrates :
- The compound can serve as a substrate for enzymes involved in peptide synthesis or modification. Its unique amino acid sequence may facilitate the study of enzyme kinetics and mechanisms, providing insights into enzyme functionality and specificity.
-
Protein Engineering :
- In protein engineering, derivatives of this compound can be utilized to design novel proteins with enhanced properties. By modifying the peptide sequence, researchers can create proteins with improved stability, solubility, or binding affinity, which are essential for therapeutic applications.
Metabolic Studies
-
Metabolomics :
- The compound's structural features make it a candidate for studying metabolic pathways involving amino acids and their derivatives. By tracking its metabolism in biological systems, researchers can gain insights into metabolic disorders and the role of specific amino acids in health and disease.
-
Nutritional Research :
- Given its amino acid composition, this compound could be investigated for its effects on nutrition and metabolism. Studies could explore how it influences protein synthesis or impacts metabolic rates in various organisms.
Case Studies
Chemical Reactions Analysis
Peptide Chain Assembly
The synthesis involves sequential coupling of amino acids via amide bond formation :
-
Protecting groups :
-
Fmoc for amino groups (e.g., lysine, arginine).
-
Tert-butyl esters for carboxylic acids (e.g., glutamic acid).
-
-
Coupling reagents : HATU or EDCl with HOBt to activate carboxylic acids.
-
Stereospecificity : Each coupling step requires careful control of stereochemistry, particularly for residues like (2S,3S)-2-amino-3-methylpentanoyl.
Deprotection and Purification
-
Final deprotection : Removal of all protecting groups using trifluoroacetic acid (TFA) with scavengers (e.g., phenol, trisopropylsilane).
-
Purification : High-performance liquid chromatography (HPLC) to isolate the target compound.
Critical Reaction Parameters
| Parameter | Details |
|---|---|
| Phosphorylation Efficiency | Dependent on the hydroxyl group’s accessibility and activation method. |
| Stereoselectivity | Ensured via stereospecific coupling reagents and controlled reaction conditions. |
| Coupling Yield | Affected by reagent purity, reaction time, and solvent choice (e.g., DMF). |
| Protecting Group Stability | Fmoc and tert-butyl groups are cleaved under acidic conditions (e.g., TFA). |
Reactivity and Stability
-
Hydrolysis : The phosphorylated serine residue is susceptible to hydrolysis under alkaline conditions, necessitating acidic storage.
-
Enzymatic Degradation : The peptide backbone may undergo proteolytic cleavage by enzymes like trypsin or chymotrypsin, targeting arginine or aromatic residues .
-
Biological Activity : The phosphono group mimics a phosphorylated substrate, inhibiting phosphatases via competitive binding .
Research Findings
-
Synthesis Challenges :
-
Maintaining stereochemical integrity during multi-step coupling.
-
Avoiding side reactions during phosphorylation (e.g., phosphate migration).
-
-
Biological Relevance :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Derivatives with Amino Acid Backbones
(a) CHEBI:192546
- Structure: A peptide with overlapping (2S,3S)-configured residues and amide bonds, but includes a diaminomethylideneamino group absent in the target compound .
- Function: Reported as a phenotype-modifying agent in environmental contexts, though its mechanistic role remains undefined.
- Key Difference: The target compound’s phosphono group may enhance solubility or mimic phosphorylated substrates, unlike CHEBI:192544.
(b) (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate
- Structure: Shares an amino acid ester core but substitutes methyl and phosphono groups with phenyl rings .
- Function : Likely involved in aromatic interactions or as a synthetic intermediate.
- Key Difference: The phenyl groups confer hydrophobicity, contrasting with the target compound’s polar phosphono and amino groups.
(c) (2S,3S)-2-Amino-3-methylpentanoic Acid
Bioactive Peptides and Nitrogenous Compounds
(a) Marine Sponge-Derived Peptides
- Structure: Linear and cyclic peptides with diverse amino acid sequences, often including non-proteinogenic residues .
- Function : Exhibit cytotoxic (68%) and antibacterial (25%) activities, comparable to hypothesized roles for the target compound .
- Key Difference : Marine peptides frequently incorporate halogenated or macrolide motifs, absent in the synthetic target compound.
(b) Ferroptosis-Inducing Compounds (FINs)
- Structure : Include both synthetic drugs (e.g., erastin) and natural peptides .
- Function: Trigger iron-dependent cell death in oral squamous cell carcinoma (OSCC) with selective toxicity toward cancer cells .
- Key Difference: The target compound’s phosphono group may enhance membrane permeability or mimic phospholipid peroxidation substrates, a mechanism distinct from classical FINs.
Functional and Therapeutic Implications
Selectivity and Therapeutic Windows
- OSCC Sensitivity: Similar to FINs, the target compound may exploit cancer cells’ reliance on iron metabolism, though its phosphono group could widen the therapeutic window by sparing normal tissues .
- Peptide Stability: The amide-rich structure may confer resistance to degradation, prolonging bioavailability compared to simpler amino acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
